molecular formula C12H18N2 B070097 3-Methyl-1-(4-methylphenyl)piperazine CAS No. 180622-24-6

3-Methyl-1-(4-methylphenyl)piperazine

Cat. No. B070097
M. Wt: 190.28 g/mol
InChI Key: NUVOURRQFIQWTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Methyl-1-(4-methylphenyl)piperazine often involves multi-step chemical reactions. For example, a series of novel derivatives were synthesized starting from 2-acetylfuran, undergoing Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction to produce the desired products. These compounds were characterized using IR, NMR, and mass spectrometry, highlighting the complexity of synthesizing such molecules (J. Kumar et al., 2017).

Molecular Structure Analysis

Chemical Reactions and Properties

The reactivity of 3-Methyl-1-(4-methylphenyl)piperazine derivatives towards other chemicals is of interest in synthetic chemistry. For example, the interaction with electrophilic fluorination agents to synthesize labeled compounds for imaging dopamine receptors demonstrates the compound's utility in developing diagnostic tools (O. Eskola et al., 2002).

Physical Properties Analysis

Understanding the physical properties of 3-Methyl-1-(4-methylphenyl)piperazine and its derivatives involves examining their crystalline structure and thermal behaviors. Such studies help in determining the stability, solubility, and suitability of these compounds for various applications.

Chemical Properties Analysis

The chemical properties of 3-Methyl-1-(4-methylphenyl)piperazine derivatives, such as their reactivity, stability under different conditions, and interactions with biological molecules, are crucial for designing potential therapeutic agents. Investigations into their antimicrobial activities provide insights into their potential medicinal applications (J. Narendra Sharath Chandra et al., 2006).

Scientific Research Applications

  • Antidepressant and Antianxiety Activities : A novel series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds demonstrated antidepressant activities as investigated by Porsolt’s behavioral despair test and significant antianxiety activity in albino mice (Kumar et al., 2017).

  • Melanocortin-4 Receptor Antagonist : A derivative, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, showed potential as an orally active antagonist of the melanocortin-4 receptor, which can be used in the treatment of cachexia (Chen et al., 2007).

  • Antimicrobial Activities : Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and or 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole were synthesized, showing good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

  • Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were found effective as bacterial biofilm inhibitors and MurB enzyme inhibitors, showing potent antibacterial efficacies (Mekky & Sanad, 2020).

  • Anticonvulsant and Antimicrobial Activities : The study on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives showed potential anticonvulsant activity and antimicrobial activities against bacteria and fungi (Aytemir et al., 2004).

  • Anticancer Evaluation : Polyfunctional substituted 1,3-thiazoles with a piperazine substituent at C2 exhibited significant anticancer activity in vitro on various cancer cell lines (Turov, 2020).

  • Synthesis of Flunarizine : Flunarizine, a drug used to treat migraines and other conditions, can be synthesized using piperazine derivatives, highlighting the versatility of these compounds in pharmaceutical synthesis (Shakhmaev et al., 2016).

  • Erythroid Differentiation in Leukemia Treatment : Certain piperazine derivatives exhibited the capability to inhibit K-562 cell proliferation and induce erythroid differentiation, suggesting potential applications in treating chronic myelogenous leukemia (Saab et al., 2013).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Several potent derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .

properties

IUPAC Name

3-methyl-1-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVOURRQFIQWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454627
Record name 3-methyl-1-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-methylphenyl)piperazine

CAS RN

180622-24-6
Record name 3-methyl-1-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Brenner, R Schneider, Y Fort - Tetrahedron, 2002 - Elsevier
The selective synthesis of N-aryl or N,N′-diaryl piperazines and trimethylene(bis)piperidines from the corresponding diamines and aryl chlorides using a catalyst combination of Ni(0) …
Number of citations: 35 www.sciencedirect.com

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